![molecular formula C22H19N7O4S B2951892 N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-09-7](/img/structure/B2951892.png)
N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The compound has shown promising results in cytotoxicity assays against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
Aromatase Inhibition
Aromatase inhibitors play a significant role in the treatment of hormone-sensitive breast cancers. The nitrophenyl moiety in the compound structure suggests that it could act as an inhibitor of the aromatase enzyme, which is responsible for the biosynthesis of estrogens . Molecular docking studies have been conducted to understand the binding modes of these derivatives in the binding pocket of the aromatase enzyme .
Antimicrobial and Antiviral Properties
Triazole derivatives are known for their antimicrobial and antiviral activities. The structural features of triazoles allow them to interact with various biological targets, disrupting the growth and proliferation of pathogenic microorganisms . This makes them valuable in the development of new treatments for infectious diseases.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of triazole derivatives make them candidates for the development of new pain relief medications. These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic pain and inflammatory disorders .
Enzyme Inhibition
Triazole derivatives can act as inhibitors for a variety of enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . This enzyme inhibition capability is important for the treatment of conditions like glaucoma, Alzheimer’s disease, and osteoporosis.
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, triazole derivatives offer a promising avenue for the development of new antitubercular agents. Their ability to interfere with the bacterial cell processes could lead to effective treatments against tuberculosis .
Mécanisme D'action
Target of Action
It is known that triazole compounds, which are part of the structure of the compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.
Biochemical Pathways
Triazole derivatives have been found to possess various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for triazolothiadiazine derivatives , which could provide some insights into the potential ADME properties of the compound.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it is likely that the compound could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O4S/c30-20(24-16-6-8-17(9-7-16)29(32)33)14-34-21-11-10-18-25-26-19(28(18)27-21)12-13-23-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,31)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWLFJVTYHAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
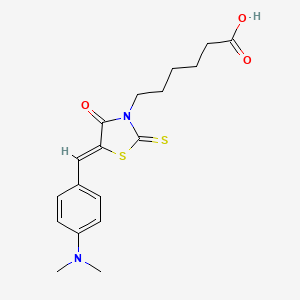
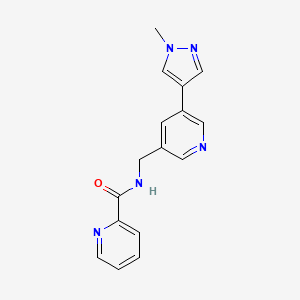
![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)

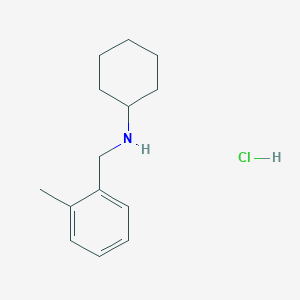
![[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2951825.png)
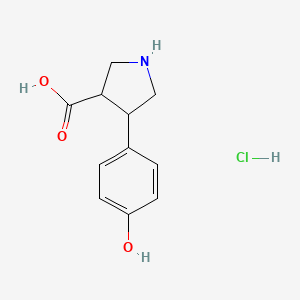
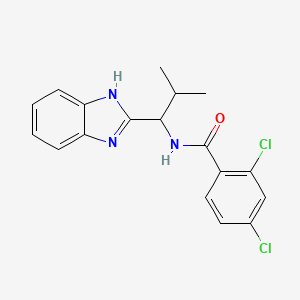
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2951829.png)
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)